molecular formula C14H19N3O2 B10903315 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No.: B10903315
M. Wt: 261.32 g/mol
InChI Key: ZYSOGIFZWJBGLI-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a pyrrolidine ring, and a hydroxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-(1-pyrrolidinyl)acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde derivatives.

    Reduction: Formation of 2-(1-pyrrolidinyl)acetohydrazine derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxy-methylphenyl moiety may interact with cellular receptors or signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and interaction with biological targets.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C14H19N3O2/c1-11-4-5-13(18)12(8-11)9-15-16-14(19)10-17-6-2-3-7-17/h4-5,8-9,18H,2-3,6-7,10H2,1H3,(H,16,19)/b15-9+

InChI Key

ZYSOGIFZWJBGLI-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)CN2CCCC2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)CN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.